molecular formula C12H17N3O B2677357 N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide CAS No. 2169152-70-7

N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide

Cat. No. B2677357
CAS RN: 2169152-70-7
M. Wt: 219.288
InChI Key: FGUXTXVIUQRBBC-UHFFFAOYSA-N
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Description

N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-018 is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC, the main psychoactive component of cannabis.

Mechanism of Action

N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. The compound has a high affinity for these receptors and can cause a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. The compound has also been shown to have effects on the immune system, including the activation of immune cells and the release of cytokines.

Advantages and Limitations for Lab Experiments

N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound also has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain. However, there are also limitations to the use of N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide in laboratory experiments. The compound has been shown to have significant side effects, including cardiovascular effects and potential toxicity.

Future Directions

There are several future directions for research on N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide and synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that have fewer side effects and greater therapeutic potential. Another area of research is the development of new methods for synthesizing N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide and other synthetic cannabinoids. Finally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential therapeutic uses.

Synthesis Methods

N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 1,2-diaminocyclohexane. This compound is then reacted with 1-bromo-3-methylbut-2-en-1-one to form N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide. The synthesis of N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is relatively simple and can be done using common laboratory equipment.

Scientific Research Applications

N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. The compound has been shown to have similar effects to THC, including euphoria, relaxation, and altered perception. N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential therapeutic uses.

properties

IUPAC Name

N-(2-pyrazol-1-ylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-12(16)14-10-6-3-4-7-11(10)15-9-5-8-13-15/h2,5,8-11H,1,3-4,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXTXVIUQRBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide

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